Tolylmercuric acetate
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Overview
Description
Tolylmercuric acetate: is an organomercurial compound with the molecular formula C9H10HgO2. It is a derivative of toluene where the methyl group is substituted with a mercuric acetate group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From p-Toluenesulfinic Acid and Mercuric Chloride:
-
Direct Mercuration of Toluene with Mercuric Acetate:
Industrial Production Methods: Industrial production typically involves the direct mercuration of toluene with mercuric acetate due to its efficiency and higher yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tolylmercuric acetate can undergo oxidation reactions where the mercury center is oxidized.
Reduction: It can be reduced to form p-tolylmercuric chloride or other mercury-containing compounds.
Substitution: The acetate group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used.
Major Products Formed:
Oxidation: p-Tolylmercuric oxide.
Reduction: p-Tolylmercuric chloride.
Substitution: Various p-tolylmercuric derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for introducing the p-tolylmercuric group into organic molecules.
Biology:
- Studied for its potential antimicrobial properties due to the presence of mercury.
Medicine:
- Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry:
- Utilized in the production of other organomercurial compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
Mechanism: Tolylmercuric acetate exerts its effects primarily through the interaction of the mercury center with various biological molecules. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibits enzymes by binding to thiol groups.
Cell Membranes: Disrupts cell membrane integrity by interacting with membrane proteins and lipids.
Comparison with Similar Compounds
Phenylmercuric acetate: Another organomercurial compound with similar properties but different aromatic substitution.
Ethylmercuric acetate: Similar in structure but with an ethyl group instead of a tolyl group.
Uniqueness: Tolylmercuric acetate is unique due to its specific aromatic substitution, which imparts distinct chemical reactivity and biological activity compared to other organomercurial compounds.
Properties
CAS No. |
1300-78-3 |
---|---|
Molecular Formula |
C9H10HgO2 |
Molecular Weight |
350.77 g/mol |
IUPAC Name |
acetyloxy-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Origin of Product |
United States |
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